4-(5-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound characterized by the presence of a brominated thiophene moiety and an oxazolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibiotic and in cancer therapy. The molecular formula for this compound is C7H6BrNO2S, with a molecular weight of approximately 248.10 g/mol. Its systematic IUPAC name is 4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one .
4-(5-Bromothiophen-2-yl)oxazolidin-2-one belongs to the class of oxazolidinones, which are known for their antibiotic properties. This classification is significant as it highlights the compound's potential applications in treating bacterial infections and possibly other therapeutic areas such as oncology .
The synthesis of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to yield the oxazolidinone structure. Common dehydrating agents used in this process include thionyl chloride or phosphorus oxychloride, which facilitate the formation of the cyclic structure by removing water .
The molecular structure of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one features a five-membered oxazolidinone ring fused with a brominated thiophene ring. The presence of the bromine atom introduces specific electronic properties that can influence reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrNO2S |
| Molecular Weight | 248.10 g/mol |
| IUPAC Name | 4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one |
| InChI | InChI=1S/C7H6BrNO2S/c8-4-1-6(12-3-4)5-2-11-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
| Canonical SMILES | C1C(NC(=O)O1)C2=CC(=CS2)Br |
4-(5-Bromothiophen-2-yl)oxazolidin-2-one participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 4-(5-Bromothiophen-2-yl)oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, leading to cell death in susceptible bacteria . Additionally, emerging studies suggest potential anticancer properties through mechanisms that induce apoptosis and cell cycle arrest in tumor cells .
The physical properties of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one include:
Key chemical properties include:
4-(5-Bromothiophen-2-yl)oxazolidin-2-one has several scientific uses:
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the thiophene-oxazolidinone scaffold. The synthesis typically involves Suzuki-Miyaura coupling between 5-bromo-2-thiopheneboronic acid and a functionalized oxazolidinone precursor. Key advancements include:
Table 1: Pd-Catalyzed Coupling Performance
| Catalyst | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 78 | 15 |
| Pd(dppf)Cl₂ | XPhos | 92 | <5 |
| Pd(OAc)₂ | SPhos | 85 | 8 |
Microwave irradiation drastically accelerates oxazolidinone cyclization, reducing reaction times from hours to minutes:
The 5-bromothiophene unit enables precise derivatization via halogen-directed metalation:
Orthogonal protecting groups prevent undesired reactions during hybridization:
Table 2: Protection Group Stability Profiles
| Protecting Group | Stability to Acid | Stability to Base | Deprotection Reagent |
|---|---|---|---|
| Boc | Moderate | High | TFA, HCl/EtOAc |
| TBS | Low | High | TBAF, HF-pyridine |
| Cbz | Low | Moderate | H₂/Pd-C |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7